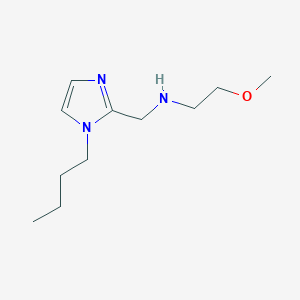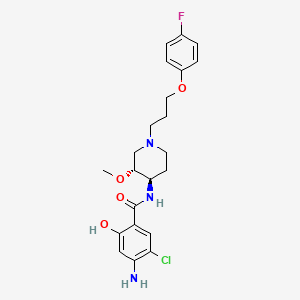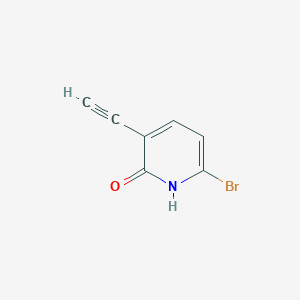
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine is a chemical compound with a complex structure that includes an imidazole ring, a butyl group, and a methoxyethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine typically involves the reaction of 1-butylimidazole with a suitable alkylating agent, followed by the introduction of the methoxyethylamine group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring or the methoxyethylamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The methoxyethylamine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Butyl-1H-imidazol-2-yl)methanol
- (1-Butyl-1H-imidazol-2-yl)-acetic acid
- 1-(1-Butyl-1H-imidazol-2-ylmethyl)-piperazine
Uniqueness
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethylamine moiety differentiates it from other similar compounds, potentially offering enhanced reactivity and solubility.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H21N3O |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
N-[(1-butylimidazol-2-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C11H21N3O/c1-3-4-7-14-8-5-13-11(14)10-12-6-9-15-2/h5,8,12H,3-4,6-7,9-10H2,1-2H3 |
InChI-Schlüssel |
FSPTYPCSPFPQFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=CN=C1CNCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13716552.png)








![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)




